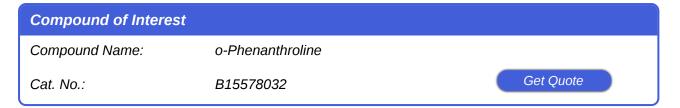


The Structural Elucidation of o-Phenanthroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Phenanthroline (o-phenanthroline), a heterocyclic organic compound, is a cornerstone in coordination chemistry and a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and potent metal-chelating properties underpin its diverse applications, from a colorimetric reagent for iron detection to a building block for advanced supramolecular architectures and a scaffold for novel therapeutic agents. This technical guide provides a comprehensive examination of the structural features of o-phenanthroline, presenting key quantitative data, detailed experimental protocols for its structural determination, and a visual representation of its molecular architecture.

Core Molecular Structure

o-Phenanthroline, systematically named 1,10-phenanthroline, is a tricyclic aromatic compound with the chemical formula $C_{12}H_8N_2$.[1][2][3][4] Its structure consists of three fused rings: two pyridine rings annulated to a central benzene ring. The two nitrogen atoms are positioned at the 1 and 10 positions, creating a bidentate chelating ligand capable of forming highly stable complexes with a wide range of metal ions.[5] The molecule is characterized by its planarity and a large π -conjugated system, which are responsible for its unique electronic and optical properties.[3][6]

The fundamental properties of **o-phenanthroline** are summarized in the table below.



Property	Value	
IUPAC Name	1,10-Phenanthroline[1][7]	
Synonyms	o-Phenanthroline, phen, 4,5- Diazaphenanthrene[1][7][8]	
CAS Number	66-71-7 (anhydrous)[1][4]	
Molecular Formula	C12H8N2[1][2][3][4]	
Molecular Weight	180.21 g/mol [2]	
Appearance	White to off-white crystalline solid[2][3]	
Melting Point	114-117 °C[2]	
Boiling Point	>330 °C[2]	
Solubility	Soluble in water and organic solvents (e.g., ethanol, acetone)[3]	

Molecular Visualization

The 2D chemical structure of **o-phenanthroline** is depicted below, illustrating the arrangement of atoms and the ring system.

Caption: 2D structure of **o-phenanthroline** (1,10-phenanthroline).

Crystallographic and Spectroscopic Data

The precise three-dimensional arrangement of atoms in **o-phenanthroline** has been determined through single-crystal X-ray diffraction. The molecule is confirmed to be essentially planar. While crystallographic data for the pure, isolated molecule can be complex to obtain, studies on its co-crystals and complexes provide valuable insights into its bond lengths and angles.

Bond Lengths and Angles

The following table summarizes representative bond lengths and angles for the **o- phenanthroline** scaffold, derived from crystallographic studies of its complexes. It is important



to note that these values can be influenced by intermolecular interactions and coordination to metal centers.

Bond	Length (Å)	Angle	Degrees (°)
C-C (aromatic)	~1.36 - 1.44	C-C-C (aromatic)	~118 - 122
C-N (aromatic)	~1.33 - 1.37	C-N-C (pyridine)	~117 - 119
C-H (aromatic)	~0.95 - 1.00	C-C-H (aromatic)	~119 - 121

Note: These are approximate values and can vary depending on the specific crystal structure and refinement.

Spectroscopic Data

Spectroscopic techniques are crucial for confirming the identity and elucidating the electronic structure of **o-phenanthroline**.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the molecular structure in solution. The aromatic nature of **o-phenanthroline** results in characteristic chemical shifts in the downfield region.

¹H NMR Spectral Data (in DMSO-d₆)

Proton	Chemical Shift (δ, ppm)	Multiplicity
H-2, H-9	~9.1 - 9.2	Doublet of doublets
H-4, H-7	~8.4 - 8.5	Doublet of doublets
H-3, H-8	~7.8 - 7.9	Doublet of doublets
H-5, H-6	~7.7 - 7.8	Singlet

Reference: Tetramethylsilane (TMS) at 0 ppm. Data is approximate and can vary with solvent and concentration.[9]

¹³C NMR Spectral Data



Carbon	Chemical Shift (δ, ppm)
C-2, C-9	~150 - 152
C-4, C-7	~136 - 137
C-5, C-6	~128 - 129
C-10a, C-10b	~145 - 146
C-4a, C-6a	~126 - 127
C-3, C-8	~123 - 124

Reference: Solvent peak. Data is approximate and can vary.[10]

The IR spectrum of **o-phenanthroline** displays characteristic absorption bands corresponding to the vibrations of its functional groups.

Key FT-IR Absorption Bands (KBr disc)

Wavenumber (cm ^{−1})	Vibration
3050 - 3100	C-H stretching (aromatic)
1580 - 1650	C=C and C=N stretching (aromatic ring)[11][12]
1400 - 1500	Ring stretching vibrations
700 - 900	C-H out-of-plane bending

The extensive π -conjugation in **o-phenanthroline** gives rise to strong electronic absorptions in the ultraviolet region.

UV-Vis Absorption Maxima (in Ethanol)



λ _{max} (nm)	Molar Absorptivity (ε, L·mol ⁻¹ ·cm ⁻¹)	Transition
~230	~40,000	π → π
~265	~30,000	π → π[12]
~290	~15,000	n → π*

Note: The formation of metal complexes, such as the well-known red iron(II) complex, leads to new, intense absorption bands in the visible region (e.g., ~510 nm for Ferroin).[10][13]

Experimental Protocols for Structural Determination

The definitive structure of **o-phenanthroline** is established through a combination of crystallographic and spectroscopic methods. Below are detailed methodologies for these key experiments.

Single-Crystal X-ray Crystallography

This technique provides the precise three-dimensional coordinates of each atom in the crystal lattice.

Methodology:

- Crystal Growth: High-quality single crystals of o-phenanthroline are grown by slow evaporation of a saturated solution.[6][14] A suitable solvent is one in which the compound is moderately soluble, such as ethanol, acetone, or a mixture of solvents.[14] The solution is filtered to remove any particulate matter and left undisturbed in a vibration-free environment to allow for slow solvent evaporation and crystal formation.[14][15]
- Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected under a
 microscope and mounted on a goniometer head.[16] For air-sensitive samples, mounting is
 performed under an inert oil.[6]
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal vibrations and improve diffraction quality.



A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[16]

 Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods to generate an initial electron density map.[16] An atomic model is built into the electron density map, and the positions and displacement parameters of the atoms are refined against the experimental data until the calculated and observed diffraction patterns converge.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure and connectivity of the molecule in solution.

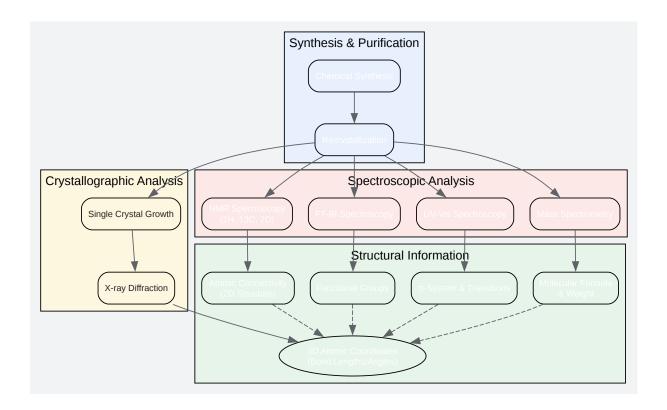
Methodology:

- Sample Preparation: A small amount of **o-phenanthroline** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[17] A reference standard, such as tetramethylsilane (TMS), is often added.[18]
- Data Acquisition: The NMR tube is placed in the spectrometer's magnet.[13] The magnetic field is "shimmed" to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and detecting the resulting free induction decay (FID).[13] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively.[3]
- Data Processing and Analysis: The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum.[13] The resulting spectrum is phased and baselinecorrected. Chemical shifts are referenced to TMS. The integration of ¹H signals provides the relative number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.[19]

Logical Relationships in Structural Analysis



The process of elucidating the structure of **o-phenanthroline** involves a logical workflow where different experimental techniques provide complementary information.



Click to download full resolution via product page

Caption: Workflow for the structural elucidation of **o-phenanthroline**.

Conclusion

The structure of **o-phenanthroline** is well-established through a synergistic application of crystallographic and spectroscopic techniques. Its rigid, planar, and electron-deficient aromatic system provides a robust scaffold for coordination chemistry and the design of functional molecules. The quantitative data and experimental protocols presented in this guide offer a



foundational resource for researchers engaged in the study and application of this versatile compound, facilitating further exploration in drug development, catalysis, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. o-Phenanthroline [webbook.nist.gov]
- 5. Synthesis and X-ray diffraction data for dibromo-dioxo-(1,10-phenanthroline-N,N')-molybdenum(VI) (C12H8N2MoBr2O2) | Powder Diffraction | Cambridge Core [cambridge.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,10-Phenanthroline | C12H8N2 | CID 1318 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. o-Phenanthroline [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. How To [chem.rochester.edu]
- 15. journals.iucr.org [journals.iucr.org]
- 16. X-ray crystallography Wikipedia [en.wikipedia.org]
- 17. Nuclear magnetic resonance spectroscopy Wikipedia [en.wikipedia.org]



- 18. NMR Spectroscopy [www2.chemistry.msu.edu]
- 19. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [The Structural Elucidation of o-Phenanthroline: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15578032#what-is-the-structure-of-o-phenanthroline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com